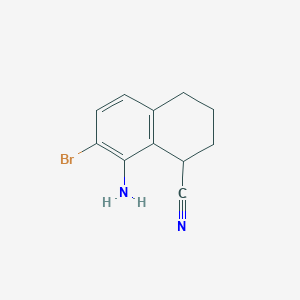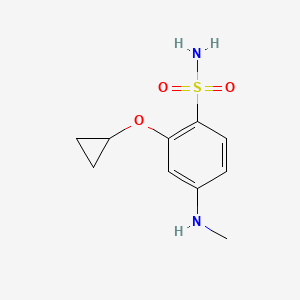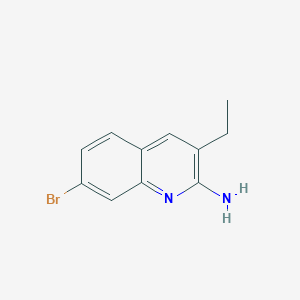
2-Amino-7-bromo-3-ethylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-7-bromo-3-ethylquinoline is a heterocyclic aromatic compound with the molecular formula C11H12BrN2 It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-bromo-3-ethylquinoline typically involves the bromination of 3-ethylquinoline followed by amination. One common method is the electrophilic aromatic substitution reaction where bromine is introduced at the 7-position of 3-ethylquinoline. This is followed by a nucleophilic substitution reaction where an amino group is introduced at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-7-bromo-3-ethylquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming 2-amino-3-ethylquinoline.
Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: 2-Amino-3-ethylquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Amino-7-bromo-3-ethylquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-7-bromo-3-ethylquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminoquinoline: Lacks the bromo and ethyl groups, making it less hydrophobic and potentially less active in certain biological contexts.
7-Bromoquinoline: Lacks the amino and ethyl groups, which may affect its binding affinity and specificity.
3-Ethylquinoline: Lacks the amino and bromo groups, which can influence its reactivity and biological activity.
Uniqueness
2-Amino-7-bromo-3-ethylquinoline is unique due to the presence of both the bromo and amino groups, which can enhance its reactivity and binding properties. The ethyl group at the 3-position also contributes to its hydrophobicity, potentially improving its interaction with biological membranes and targets.
Propiedades
Fórmula molecular |
C11H11BrN2 |
|---|---|
Peso molecular |
251.12 g/mol |
Nombre IUPAC |
7-bromo-3-ethylquinolin-2-amine |
InChI |
InChI=1S/C11H11BrN2/c1-2-7-5-8-3-4-9(12)6-10(8)14-11(7)13/h3-6H,2H2,1H3,(H2,13,14) |
Clave InChI |
SUJIVBIWHXXREB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=C2C=C(C=CC2=C1)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


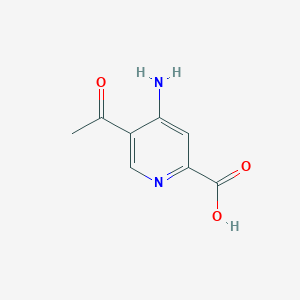
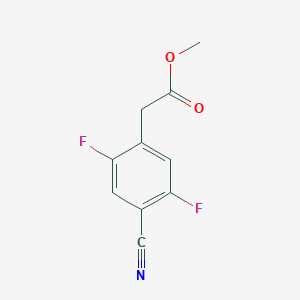
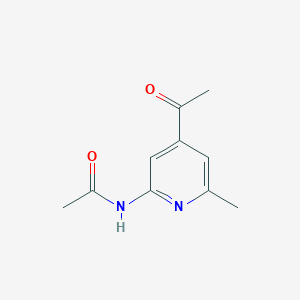

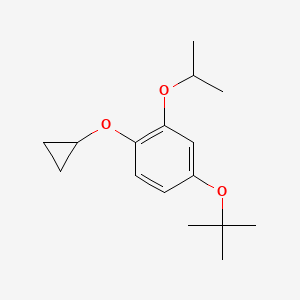
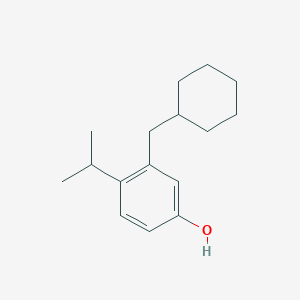
![6-{2-[(4-Amino-4-carboxybutyl)amino]-4H-imidazo[4,5-b]pyridin-4-yl}norleucine](/img/structure/B14852935.png)

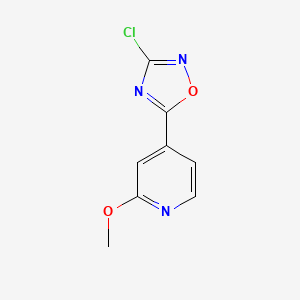
![(1S,2S,4R,8S,9S,11S,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-7,16-dione](/img/structure/B14852958.png)
